![molecular formula C23H22N2O5 B7471494 Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate, commonly known as EDCB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
The mechanism of action of EDCB is not yet fully understood. However, it has been suggested that the compound exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. EDCB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of EDCB is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
EDCB has been reported to have several biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. EDCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EDCB has been reported to inhibit viral replication by targeting viral proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of using EDCB in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-viral activities. The compound can be used to study the mechanisms of these diseases and to develop new therapeutic strategies. However, one of the limitations of using EDCB in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer the compound in vivo.
Future Directions
There are several future directions for research on EDCB. One direction is to further elucidate the mechanism of action of the compound. Another direction is to develop new synthetic routes for EDCB that improve its solubility and bioavailability. Additionally, EDCB can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-viral drugs.
Synthesis Methods
EDCB can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2-nitrobenzoic acid, which is reacted with cyclopentanone to form 2-nitrophenylcyclopentanone. This intermediate is then reduced to 2-amino-4-cyclopentanone, which is further reacted with ethyl 4-bromobenzoate to yield the final product, EDCB.
Scientific Research Applications
EDCB has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. EDCB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, EDCB has been reported to exhibit anti-viral activity against several viruses, including influenza A virus and herpes simplex virus.
properties
IUPAC Name |
ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-2-30-21(28)15-9-11-16(12-10-15)24-22(29)23(13-5-6-14-23)25-19(26)17-7-3-4-8-18(17)20(25)27/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAOFUMCCIFQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.